![molecular formula C16H23NO3 B2885466 (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid CAS No. 955961-62-3](/img/structure/B2885466.png)
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid, also known as Boc-3-methyl-D-valine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of amino acids and is widely used in the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine is not well understood. However, it is believed that this compound acts as a protecting group for the valine residue in peptides and proteins. The tert-butyl group of this compound-D-valine protects the amino group of the valine residue from unwanted reactions during the peptide synthesis process. Once the peptide synthesis is complete, the Boc group is removed by treatment with an acid such as trifluoroacetic acid (TFA).
Biochemical and Physiological Effects:
This compound-D-valine does not have any known biochemical or physiological effects as it is primarily used as a protecting group in peptide synthesis. However, the use of this compound in peptide synthesis can have significant biochemical and physiological effects on the resulting peptides. For example, the use of this compound-D-valine in the synthesis of amyloid beta peptides has been shown to increase the solubility of the peptides and reduce their aggregation.
Advantages and Limitations for Lab Experiments
The use of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine in peptide synthesis has several advantages. It is a commonly used protecting group for the valine residue and is readily available. This compound-D-valine is also stable under a wide range of reaction conditions, making it suitable for use in various peptide synthesis reactions. However, the use of this compound-D-valine can also have limitations. The tert-butyl group can be difficult to remove, and the resulting peptides may require additional purification steps. Additionally, the use of this compound-D-valine can increase the cost of peptide synthesis due to the need for additional reagents.
Future Directions
There are several future directions for the use of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine in scientific research. One potential direction is the use of this compound in the synthesis of new peptides and proteins with unique properties. This compound-D-valine could also be used in the synthesis of peptide-based drugs for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound-D-valine and its potential applications in peptide synthesis.
Synthesis Methods
The synthesis of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine involves the reaction of tert-butyl 4-aminobenzoate with 3-methyl-2-oxobutanoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The product is then purified by column chromatography to obtain pure this compound-D-valine.
Scientific Research Applications
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine has several scientific research applications. It is widely used in the synthesis of peptides and proteins due to its ability to protect the amino group of the valine residue. This compound is also used as a building block in the synthesis of complex natural products and pharmaceuticals. This compound-D-valine has been used in the synthesis of various peptides such as amyloid beta peptides, opioid peptides, and melanocortin peptides.
properties
IUPAC Name |
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)13(15(19)20)17-14(18)11-6-8-12(9-7-11)16(3,4)5/h6-10,13H,1-5H3,(H,17,18)(H,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXSPRBJLXYTDA-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

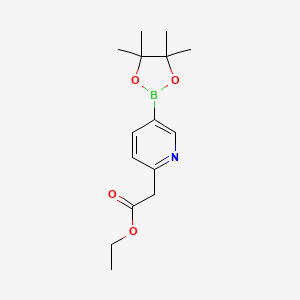

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2885386.png)
![2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2885387.png)

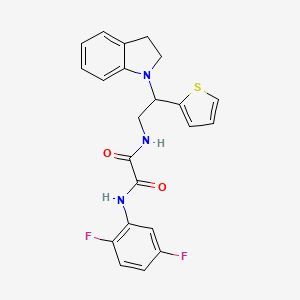
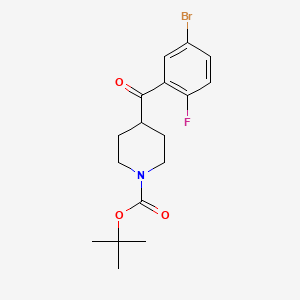
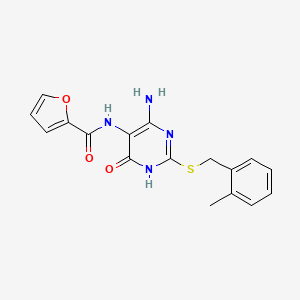
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2885393.png)
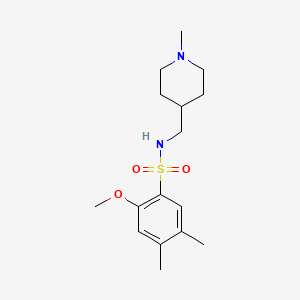
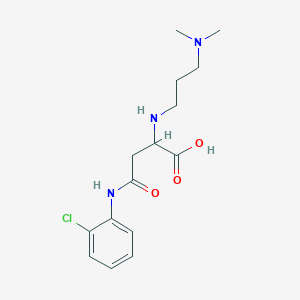
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)
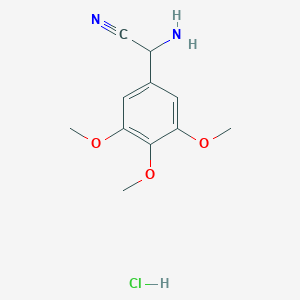
![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)